
6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one” is a chemical compound with the molecular formula C23H16F3NO3S . It’s available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 443.44 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Photochemical Properties and Phototoxicity
- Photoinduced C-F Bond Cleavage : Research on fluorinated quinolones, such as norfloxacin and enoxacin, has explored their photochemical behavior, including heterolytic defluorination leading to the generation of aryl cations in solution. This property is significant for understanding the phototoxicity and photochemical stability of fluorinated pharmaceuticals (Fasani et al., 1999).
Synthesis and Structural Analysis
- Synthesis of Fluorinated Quinoxalines : Studies have shown the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, highlighting the versatility of fluorinated quinolines in synthesizing a wide range of derivatives. These compounds are important for pharmaceutical research and material science (Didenko et al., 2015).
Antibacterial Potency
- Structure-Activity Relationship of Arylfluoroquinolones : The antibacterial potency of fluorinated quinolones has been linked to specific substitutions at the 1, 6, and 8 positions of the quinolone nucleus. This research is foundational for developing new antibacterial agents (Chu et al., 1987).
Pharmacological Applications
- Cytotoxic Activities of Isatin Derivatives : Fluorinated quinolones and their derivatives have been evaluated for cytotoxic activities against various cancer cell lines. This research underscores the potential therapeutic applications of such compounds in cancer treatment (Reddy et al., 2013).
Photophysical Properties
- Photonucleophilic Aromatic Substitution : Studies on 6-fluoroquinolones have explored their photoreaction mechanisms, which involve the formation of 6-hydroxy derivatives through photonucleophilic aromatic substitution. This knowledge is crucial for understanding the photodegradation pathways of fluorinated pharmaceuticals (Cuquerella et al., 2004).
Anti-inflammatory Activity
- Fluorine-Substituted Quinazolines : Research on fluorine-substituted quinazolines has revealed their potential anti-inflammatory activity, indicating the broader pharmacological relevance of fluorinated compounds (Sun et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-8-6-14(7-9-15)12-26-13-21(30(28,29)16-4-2-1-3-5-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBSQUTFSPSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)

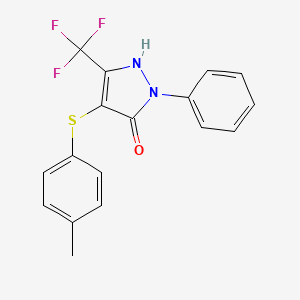
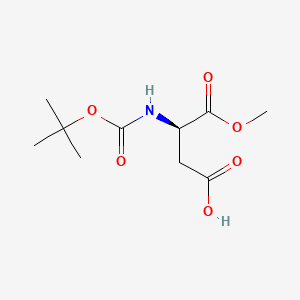
![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
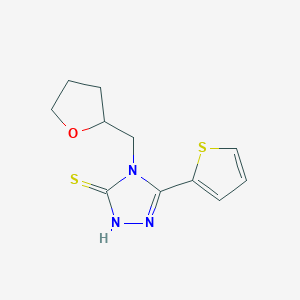
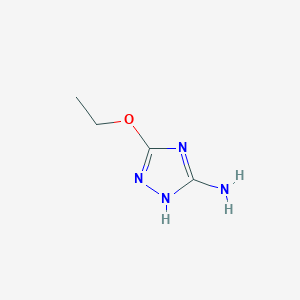
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)
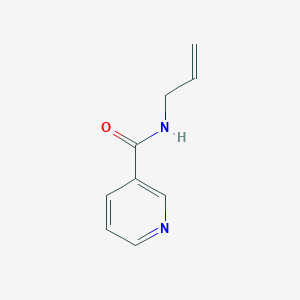
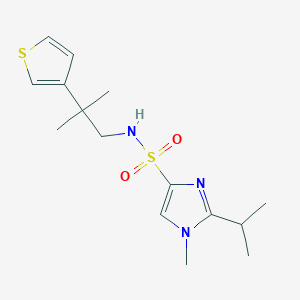

![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)